1-Pentyloxy-naphthalene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H18O |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
1-pentoxynaphthalene |
InChI |
InChI=1S/C15H18O/c1-2-3-6-12-16-15-11-7-9-13-8-4-5-10-14(13)15/h4-5,7-11H,2-3,6,12H2,1H3 |
InChI Key |
FYLPTUZLJAZQDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Pentyloxy Naphthalene
Alkylation Strategies for Naphthols
The formation of an ether linkage on a naphthol molecule is most commonly achieved through nucleophilic substitution reactions. These strategies involve the activation of the naphthol hydroxyl group to enhance its nucleophilicity, followed by reaction with an appropriate alkylating agent.
O-Alkylation via Williamson Ether Synthesis Conditions
The Williamson ether synthesis is a cornerstone method for preparing ethers and is widely applied to the synthesis of 1-pentyloxy-naphthalene. wikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.com The process involves two primary steps:
Deprotonation of the Naphthol: The hydroxyl group of 1-naphthol (B170400) is not sufficiently nucleophilic to react directly with an alkyl halide. masterorganicchemistry.com Therefore, it is first deprotonated using a base to form a more potent nucleophile, the 1-naphthoxide ion. wvu.edu Common bases used for this purpose include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). jk-sci.com For complete and irreversible deprotonation, stronger bases like sodium hydride (NaH) can be employed. masterorganicchemistry.com
Nucleophilic Attack: The resulting naphthoxide ion then attacks the electrophilic carbon of a pentyl halide, such as 1-bromopentane (B41390) or 1-iodopentane (B145852). wikipedia.org The halide serves as a leaving group, and the C-O bond is formed, yielding this compound. masterorganicchemistry.com
For an SN2 reaction, primary alkyl halides are preferred as they are less susceptible to competing elimination reactions that can occur with secondary or tertiary halides. wikipedia.orgmasterorganicchemistry.com The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724), which can solvate the cation of the base without hindering the nucleophilicity of the naphthoxide ion. jk-sci.com
Table 1: Typical Reagents in Williamson Ether Synthesis of this compound
| Role | Example Compound | Purpose |
| Naphthol Substrate | 1-Naphthol | Provides the naphthalene (B1677914) core and the oxygen atom. |
| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the hydroxyl group to form the nucleophilic naphthoxide. jk-sci.com |
| Alkylating Agent | 1-Bromopentane | Provides the pentyl group and a good leaving group (Br⁻). wikipedia.org |
| Solvent | Acetonitrile | Provides a medium for the reaction; a polar aprotic solvent is often used. jk-sci.com |
Alternative Etherification Approaches
Beyond the classical Williamson synthesis, other methods have been developed to effect the etherification of naphthols. Microwave-assisted synthesis has emerged as a powerful technique that can significantly reduce reaction times and improve yields. mtak.huscirp.org For the alkylation of naphthols, microwave irradiation in the presence of an alkali carbonate like K₂CO₃ can lead to O-selective alkylation. mtak.huijsr.net
Phase-transfer catalysis (PTC) offers another efficient alternative. This method is particularly useful when the naphthol or its salt and the alkylating agent are soluble in different, immiscible phases. A phase-transfer catalyst, such as triethylbenzylammonium chloride (TEBAC), facilitates the transport of the naphthoxide anion from the aqueous or solid phase to the organic phase where the alkyl halide resides, thereby accelerating the reaction. mtak.hu
Regioselective Synthesis of this compound
The synthesis of this compound from 1-naphthol is inherently regioselective, as the position of the hydroxyl group on the starting material dictates the location of the resulting ether linkage. However, a key challenge in the alkylation of naphthoxides is the competition between O-alkylation (formation of the desired ether) and C-alkylation (formation of a carbon-carbon bond at the ring). jk-sci.com
The 1-naphthoxide ion is an ambident nucleophile, with negative charge density on both the oxygen atom and certain carbon atoms of the naphthalene ring (primarily the C2 and C4 positions). stackexchange.com The reaction conditions, particularly the choice of solvent, play a critical role in directing the outcome.
O-Alkylation (Favored): Polar aprotic solvents like DMSO and DMF are known to favor O-alkylation. jk-sci.comstackexchange.com These solvents effectively solvate the metal cation but leave the naphthoxide anion relatively free, allowing the more electronegative oxygen atom to act as the primary nucleophilic site. stackexchange.com Studies have shown that using potassium carbonate in acetonitrile is an effective O-selective method for naphthol alkylation. mtak.huijsr.net
C-Alkylation (Side Reaction): Protic solvents, such as ethanol (B145695) or trifluoroethanol, can form strong hydrogen bonds with the oxygen atom of the naphthoxide. stackexchange.com This solvation hinders the oxygen's nucleophilicity, which can increase the likelihood of the alkylating agent reacting at the carbon positions of the ring. stackexchange.com
Therefore, to ensure a high yield of this compound, conditions that favor O-alkylation are selectively employed.
Advanced Synthetic Routes Incorporating Naphthalene Scaffolds
While the direct alkylation of 1-naphthol is the most straightforward route, this compound can also be synthesized as part of a more complex, multi-step sequence starting from other naphthalene derivatives.
Multi-Step Conversions from Substituted Naphthalenes
An illustrative advanced route begins with the parent hydrocarbon, naphthalene. This approach involves first synthesizing the 1-naphthol intermediate, which is then subjected to etherification.
Sulfonation of Naphthalene: The first step is the sulfonation of naphthalene using concentrated sulfuric acid. The temperature of this reaction is a critical parameter for regioselectivity. Lower temperatures (around 40-50°C) favor the formation of naphthalene-1-sulfonic acid, the kinetic product. iosrjournals.org
Caustic Fusion: The resulting naphthalene-1-sulfonic acid is then fused with an alkali hydroxide, such as sodium hydroxide or lithium hydroxide, at high temperatures (250°C or higher). iosrjournals.org This process, known as alkali fusion, replaces the sulfonic acid group with a hydroxyl group, yielding 1-naphthol after an acidic workup. iosrjournals.orggoogle.com
Etherification: The 1-naphthol produced in the previous step is then alkylated with a pentyl halide using the Williamson ether synthesis conditions described in section 2.1.1 to yield the final product, this compound.
This multi-step pathway demonstrates how the target compound can be prepared from a simple, readily available naphthalene starting material through the sequential introduction of functional groups.
Optimization of Reaction Parameters and Yields in Pentyloxynaphthalene Synthesis
Achieving a high yield of this compound requires careful optimization of several reaction parameters. The goal is to maximize the rate of the desired O-alkylation while minimizing side reactions. scielo.br
Key parameters for optimization include:
Choice of Base and Solvent: As discussed, the combination of base and solvent is crucial for O-selectivity. stackexchange.com Solid-liquid phase transfer catalysis using K₂CO₃ or Cs₂CO₃ under solvent-free conditions or in acetonitrile has proven effective. mtak.hu
Temperature: The reaction temperature influences the rate of reaction. While higher temperatures can speed up the conversion, they may also promote side reactions like elimination or C-alkylation. For Williamson ether synthesis, moderate heating is often sufficient. wvu.edu
Reaction Time: The duration of the reaction must be sufficient for complete conversion of the starting material. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help determine the optimal time. Microwave-assisted methods have been shown to reduce reaction times from hours to minutes. scielo.br
Nature of the Alkylating Agent: While 1-bromopentane is a common choice, using the more reactive 1-iodopentane can sometimes increase the reaction rate, although it is a more expensive reagent.
Table 2: Influence of Reaction Parameters on Naphthol Alkylation
| Parameter | Variation | Effect on Yield and Selectivity | Reference |
| Method | Conventional Heating vs. Microwave (MW) | Microwave irradiation significantly reduces reaction time and can improve yields. | mtak.hu |
| Solvent | Acetonitrile vs. Solvent-Free | O-selective alkylation is achieved in acetonitrile with K₂CO₃. Solvent-free conditions with a phase-transfer catalyst are also effective. | mtak.hu |
| Catalyst | None vs. Phase-Transfer Catalyst (TEBAC) | The presence of TEBAC can be beneficial under solvent-free conditions, improving the yield of the O-alkylated product. | mtak.hu |
| Base | K₂CO₃ vs. Cs₂CO₃ | Both are effective, with cesium carbonate sometimes offering enhanced reactivity in certain systems. | mtak.hu |
Chemical Reactivity and Derivatization of 1 Pentyloxy Naphthalene
Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Core
The 1-pentyloxy group is a powerful activating group and directs incoming electrophiles primarily to the ortho and para positions. In the case of 1-substituted naphthalene, this corresponds to the 2- and 4-positions. Due to steric hindrance from the peri-hydrogen at the 8-position, electrophilic attack is sterically more favorable at the 4-position. Furthermore, the intermediate carbocation formed by attack at the 4-position is better stabilized by resonance, as it allows for more resonance structures that retain the aromaticity of the adjacent benzene (B151609) ring. echemi.comwikipedia.org Consequently, the 4-position is the major site of electrophilic substitution.
Halogenation Reactions
Naphthalene reacts more readily with electrophiles than benzene. wikipedia.org The halogenation of naphthalene, for instance, can proceed without a catalyst. wikipedia.org For 1-pentyloxy-naphthalene, the activating effect of the ether group further enhances this reactivity. The reaction with halogens such as chlorine and bromine is expected to yield predominantly the 4-halo-1-pentyloxy-naphthalene derivative.
A typical bromination reaction would involve treating this compound with bromine in a suitable solvent. The reaction proceeds via the standard electrophilic aromatic substitution mechanism, where the electrophile (Br+) attacks the electron-rich naphthalene ring.
| Reactant | Reagent | Major Product | Reaction Type |
| This compound | Br₂ in CCl₄ | 4-Bromo-1-pentyloxy-naphthalene | Electrophilic Aromatic Halogenation |
| This compound | Cl₂ in CH₂Cl₂ | 4-Chloro-1-pentyloxy-naphthalene | Electrophilic Aromatic Halogenation |
Nitration Reactions
The nitration of naphthalene typically yields 1-nitronaphthalene (B515781) as the major product and 2-nitronaphthalene (B181648) as the minor product, with the ratio varying based on the specific nitrating agent and conditions. researchgate.netyoutube.com The reaction is a classic example of electrophilic aromatic substitution. youtube.com In this compound, the pentyloxy group directs the incoming nitronium ion (NO₂⁺) electrophile to the 4-position.
The reaction is generally carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion. The regioselectivity is high due to the strong directing effect of the 1-pentyloxy group.
| Reactant | Reagents | Major Product | Isomer Distribution (Predicted) |
| This compound | HNO₃, H₂SO₄ | 4-Nitro-1-pentyloxy-naphthalene | >90% 4-isomer |
| This compound | NO₂BF₄ | 4-Nitro-1-pentyloxy-naphthalene | High selectivity for 4-isomer |
Studies on the nitration of naphthalene itself show that the alpha- to beta-nitronaphthalene ratio can range from 9 to 29, highlighting the kinetic preference for attack at the alpha-position. researchgate.net The presence of the activating 1-pentyloxy group is expected to further enhance the preference for substitution at the available alpha-position (C-4).
Friedel-Crafts Acylation and Alkylation
Friedel-Crafts reactions are a fundamental method for attaching alkyl or acyl substituents to an aromatic ring. wikipedia.org These reactions proceed via electrophilic aromatic substitution, typically employing a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgsigmaaldrich.com
Acylation: The Friedel-Crafts acylation of this compound with an acyl chloride (RCOCl) or acid anhydride (B1165640) in the presence of AlCl₃ is predicted to result in substitution at the 4-position. The reaction introduces a ketone functionality. Unlike alkylation, acylation is not prone to rearrangements, and the resulting ketone is less reactive than the starting material, which prevents polyacylation. sigmaaldrich.com The reaction mechanism involves the formation of a resonance-stabilized acylium ion (RCO⁺), which then acts as the electrophile. youtube.com
Alkylation: Friedel-Crafts alkylation involves reacting the aromatic ring with an alkyl halide and a Lewis acid. libretexts.org Similar to acylation, the reaction on this compound would yield the 4-alkyl derivative. However, the reaction has several limitations, including the possibility of carbocation rearrangements to form a more stable carbocation, and polyalkylation, as the newly introduced alkyl group further activates the ring. libretexts.orgmasterorganicchemistry.com
| Reaction Type | Reagents | Electrophile | Major Product |
| Acylation | Acetyl chloride, AlCl₃ | CH₃CO⁺ | 4-Acetyl-1-pentyloxy-naphthalene |
| Alkylation | tert-Butyl chloride, AlCl₃ | (CH₃)₃C⁺ | 4-(tert-Butyl)-1-pentyloxy-naphthalene |
Functional Group Transformations of the Pentyl Chain
The aliphatic pentyloxy chain provides an alternative site for chemical modification, distinct from the reactions on the aromatic core.
Oxidation Reactions
The pentyl side chain of this compound can be subjected to oxidative degradation. While specific studies on this compound are limited, analogies can be drawn from the metabolism of cannabinoids, which also possess a pentyl side chain. Microbiological oxidation of the n-pentyl side chain of cannabinoids is known to produce carboxylic acid and alcohol derivatives. nih.gov This suggests that both terminal and sub-terminal positions of the pentyl group are susceptible to oxidation.
Chemical oxidation could potentially lead to a variety of products depending on the reagents and conditions used. For example, strong oxidizing agents might cleave the side chain, while milder, more selective reagents could introduce hydroxyl or carbonyl functionalities at specific positions. The benzylic-like ether linkage (Ar-O-CH₂) makes the first carbon of the pentyl chain a potential site for oxidative cleavage under certain conditions.
Reduction Reactions
The saturated pentyl chain in this compound is generally unreactive towards reduction under standard chemical conditions. Alkyl chains consist of strong, non-polar C-C and C-H single bonds, which are resistant to cleavage by common reducing agents such as catalytic hydrogenation (H₂/Pd) or metal hydrides (LiAlH₄, NaBH₄). These reagents are typically used to reduce polar functional groups like carbonyls, nitro groups, or unsaturated bonds. Therefore, functional group transformations on the pentyl chain primarily involve reactions other than reduction. Reduction reactions would become relevant only if the chain were first functionalized, for instance, by oxidation to a ketone, which could then be reduced to a secondary alcohol.
Coupling Reactions for Extended Conjugated Systems
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the synthesis of complex molecules with extended π-conjugated systems from simple precursors. For this compound, these reactions are pivotal for linking the naphthalene unit to other aromatic or unsaturated moieties.
Cross-Coupling Methodologies (e.g., Sonogashira, Suzuki)
Sonogashira Coupling
The Sonogashira reaction is a robust method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. organic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.org A halogenated this compound (e.g., 1-bromo-4-pentyloxynaphthalene) can be coupled with various terminal alkynes to produce arylalkynes. This reaction is highly valuable for extending the π-conjugation of the naphthalene system, a key strategy in the development of materials for organic electronics and photonics. wikipedia.orgnih.gov The reaction proceeds under mild conditions and tolerates a wide range of functional groups. youtube.com
Suzuki Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an aryl or vinyl halide, catalyzed by a palladium(0) complex. rose-hulman.edu This methodology is one of the most versatile for creating carbon-carbon bonds, particularly for the synthesis of biaryls. durham.ac.uk A functionalized this compound derivative can participate in Suzuki coupling in two primary ways:
A halo-substituted this compound can react with an arylboronic acid.
A this compound boronic acid can react with an aryl halide.
This reaction is fundamental in synthesizing complex aromatic structures and has been employed in the creation of functionalized biaryls from various aryl chlorides and boronic acids under mild conditions, often using a mixture of ethanol (B145695) and water as the solvent. st-andrews.ac.uk The pentyloxy group enhances solubility, which is often a practical advantage in these synthetic procedures.
| Feature | Sonogashira Coupling | Suzuki Coupling |
|---|---|---|
| Reactants | Halo-(1-pentyloxy)naphthalene + Terminal Alkyne | Halo-(1-pentyloxy)naphthalene + Arylboronic Acid (or vice versa) |
| Catalyst System | Palladium complex (e.g., Pd(PPh₃)₄) and Copper(I) salt (e.g., CuI) libretexts.org | Palladium complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂) rose-hulman.edubeilstein-journals.org |
| Base | Amine (e.g., Triethylamine, Diisopropylamine) organic-chemistry.org | Inorganic base (e.g., K₂CO₃, K₃PO₄) st-andrews.ac.ukbeilstein-journals.org |
| Bond Formed | Aryl-C≡C-R | Aryl-Aryl |
| Key Application | Synthesis of conjugated enynes and arylalkynes libretexts.org | Synthesis of biaryls and polyaryls rose-hulman.edu |
Formation of Polymeric Structures
The incorporation of the this compound moiety into polymeric structures can impart desirable properties such as enhanced thermal stability, solubility, and specific optoelectronic characteristics. The synthesis of such polymers typically requires bifunctional monomers, where the this compound unit is substituted with two reactive groups.
For example, naphthalene-based polymers can be synthesized through Friedel-Crafts crosslinking reactions. nih.govresearchgate.net By using a functionalized naphthalene monomer, such as one containing hydroxyl or sulfonic acid groups, polymers with specific properties can be created. A this compound monomer with additional reactive sites could be similarly polymerized to create hyper-crosslinked polymers with high surface areas, suitable for applications like gas adsorption or as catalytic supports. nih.gov The pentyloxy group would ensure good solubility of the polymer precursors and influence the final morphology of the crosslinked material.
| Polymer Type | Monomers | Polymerization Method | Role of Alkoxy/Functional Group |
|---|---|---|---|
| Hyper-crosslinked Polymer | Naphthalene, 1-Naphthol (B170400) | Friedel–Crafts alkylation with a crosslinker (e.g., methylal) nih.govresearchgate.net | Influences porosity, surface area, and provides sites for further functionalization (e.g., metal catalyst anchoring). |
| Polyimide | Alkoxy-naphthalene diamine + Dianhydride | Polycondensation | Improves solubility in organic solvents and enhances thermal stability of the final polymer. |
Role as a Building Block in Complex Chemical Synthesis
The rigid, planar structure of the naphthalene core makes this compound an excellent scaffold for the construction of complex, three-dimensional molecules like macrocycles and fused heterocyclic systems.
Incorporation into Macrocycles
Macrocycles containing naphthalene units, often called naphthalenophanes, are of significant interest in supramolecular chemistry for their host-guest binding capabilities. researchgate.net The synthesis of these structures can be achieved through various methods, including transition metal-catalyzed cross-coupling reactions performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. mdpi.com
For instance, bifunctional derivatives of this compound, such as a dihalide or a diyne, could be subjected to intramolecular Ullmann, Suzuki, or Sonogashira coupling reactions to form macrocyclic structures. mdpi.com Other established methods include the one-pot condensation of alkoxy-naphthalenes, like 2,7-dimethoxynaphthalene, with paraformaldehyde to create saucer-shaped macrocycles. researchgate.net The pentyloxy group in these systems would project from the aromatic framework, enhancing solubility and creating a lipophilic microenvironment that could influence molecular recognition properties.
| Macrocycle Class | Precursors | Key Reaction | Reference Example |
|---|---|---|---|
| Calix[n]naphtharenes | Phenol and Naphthalene derivatives | Fragment coupling macrocyclization nih.gov | Synthesis of Calix researchgate.netnaphth researchgate.netarene nih.gov |
| Saucer[n]arenes | Dimethoxynaphthalene, Paraformaldehyde | Acid-catalyzed condensation researchgate.net | Synthesis of water-soluble naphthalene macrocycles researchgate.netrsc.org |
| Diarylheptanoid Macrocycles | Linear precursor with terminal aryl groups | Intramolecular Ullmann-type etherification mdpi.com | Synthesis of Hirsutellone B core mdpi.com |
Synthesis of Naphthalene-Fused Heterocycles
The naphthalene ring system is a common core in many biologically active heterocyclic compounds. ekb.eg Derivatives of this compound can serve as starting materials for the construction of complex, fused ring systems. A powerful strategy involves a palladium-catalyzed cascade reaction that begins with a Suzuki-Miyaura coupling followed by an intramolecular C-H arylation. beilstein-journals.org This approach allows for the efficient synthesis of acenaphthylene-fused heteroarenes, such as those containing thiophene, furan, or pyrazole (B372694) rings, from 1,8-dihalonaphthalene precursors. beilstein-journals.org The electron-donating pentyloxy group would influence the regioselectivity of the initial functionalization and the subsequent C-H activation step.
Furthermore, intramolecular cyclization reactions, such as the Povarov or Larock indole (B1671886) synthesis, can be employed to build heterocyclic rings onto a pre-existing naphthalene scaffold. encyclopedia.pubdntb.gov.ua For example, an appropriately substituted ortho-iodoaniline tethered to a pentyloxy-naphthalene unit could undergo an intramolecular annulation to generate a complex naphthalene-fused indole derivative. encyclopedia.pub
| Heterocycle Type | Starting Naphthalene Derivative | Key Synthetic Step(s) |
|---|---|---|
| Acenaphtho[1,2-b]thiophene | 1,8-Dihalonaphthalene | Suzuki-Miyaura coupling with a heteroarylboronic acid, followed by intramolecular C-H arylation beilstein-journals.org |
| Fused Tricyclic Indoles | ortho-Iodoaniline with a tethered alkyne | Intramolecular Larock indole annulation encyclopedia.pub |
| Benzo[b]furans | 2-(2-Bromophenoxy) precursor | Domino intermolecular Sonogashira coupling followed by intramolecular cyclization organic-chemistry.org |
Table of Mentioned Compounds
| Compound Name | Role/Context |
|---|---|
| This compound | Core subject compound |
| 1,8-Dihalonaphthalene | Precursor for fused heterocycles beilstein-journals.org |
| 2,7-Dimethoxynaphthalene | Precursor for macrocycle synthesis researchgate.net |
| Acenaphtho[1,2-b]thiophene | Example of a naphthalene-fused heterocycle beilstein-journals.org |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Catalyst for Suzuki coupling rose-hulman.edu |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Catalyst for Sonogashira and Suzuki coupling libretexts.orgbeilstein-journals.org |
| Copper(I) iodide (CuI) | Co-catalyst for Sonogashira coupling libretexts.org |
| Paraformaldehyde | Reagent for macrocycle synthesis researchgate.net |
| Phenylboronic acid | Reagent for Suzuki coupling rose-hulman.edu |
| 1-Naphthol | Monomer for polymer synthesis researchgate.net |
Spectroscopic Characterization Techniques for 1 Pentyloxy Naphthalene and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 1-pentyloxynaphthalene. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the proton and carbon framework can be assembled.
1D NMR (¹H, ¹³C) Spectral Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of 1-pentyloxynaphthalene provides information on the number of different types of protons and their neighboring environments. The aromatic protons of the naphthalene (B1677914) ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons of the pentyloxy chain are observed in the upfield region. Specifically, the methylene (B1212753) protons directly attached to the oxygen atom (-OCH₂-) are deshielded and appear around δ 4.0-4.2 ppm. The subsequent methylene groups of the pentyl chain appear progressively more upfield, with the terminal methyl group appearing at the most upfield position (around δ 0.9 ppm).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The carbon atoms of the naphthalene ring resonate in the aromatic region (δ 100-160 ppm). The carbon atom bonded to the oxygen (C-1) is significantly deshielded. The carbons of the pentyloxy chain appear in the aliphatic region (δ 10-70 ppm), with the carbon directly attached to the oxygen (-OCH₂-) being the most downfield of the chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Pentyloxy-naphthalene Note: These are predicted values and may vary slightly from experimental data.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H-2 | 7.35-7.45 | 105.8 |
| H-3 | 7.25-7.35 | 122.1 |
| H-4 | 7.80-7.90 | 126.4 |
| H-5 | 7.45-7.55 | 126.5 |
| H-6 | 7.30-7.40 | 125.1 |
| H-7 | 7.40-7.50 | 125.9 |
| H-8 | 8.05-8.15 | 120.0 |
| C-1 | - | 154.7 |
| C-9 | - | 134.5 |
| C-10 | - | 127.5 |
| -OCH₂- | 4.10-4.20 | 68.1 |
| -OCH₂CH₂ - | 1.80-1.90 | 29.1 |
| -OCH₂CH₂CH₂ - | 1.45-1.55 | 28.3 |
| -OCH₂CH₂CH₂CH₂ - | 1.35-1.45 | 22.5 |
| -CH₃ | 0.90-1.00 | 14.1 |
2D NMR (COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and confirming the connectivity of the atoms.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For 1-pentyloxynaphthalene, COSY would reveal the coupling network within the pentyloxy chain, showing correlations between the -OCH₂- protons and the adjacent methylene protons, and so on down the chain. It also helps to trace the connectivity of the protons on the naphthalene ring system.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This allows for the direct assignment of the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal around δ 4.1 ppm would show a correlation to the carbon signal around δ 68 ppm, confirming the -OCH₂- group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for establishing the connectivity between different parts of the molecule. A key correlation for 1-pentyloxynaphthalene would be between the -OCH₂- protons (¹H) and the C-1 carbon (¹³C) of the naphthalene ring, confirming the attachment of the pentyloxy group to the naphthalene core.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry is employed to determine the exact molecular weight of 1-pentyloxynaphthalene with high precision. This technique provides a measured mass-to-charge ratio (m/z) that can be used to deduce the elemental formula of the molecule. For 1-pentyloxynaphthalene (C₁₅H₁₈O), the expected exact mass can be calculated. The HRMS measurement should yield a value very close to this calculated mass, typically within a few parts per million (ppm), which provides strong evidence for the proposed molecular formula.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈O |
| Calculated Exact Mass [M]⁺ | 214.1358 |
| Calculated Exact Mass [M+H]⁺ | 215.1436 |
| Calculated Exact Mass [M+Na]⁺ | 237.1255 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of 1-pentyloxynaphthalene would exhibit characteristic absorption bands that confirm the presence of the naphthalene ring and the ether linkage.
Key vibrational modes include:
Aromatic C-H stretching: Typically observed as a group of sharp bands just above 3000 cm⁻¹.
Aliphatic C-H stretching: Found just below 3000 cm⁻¹, corresponding to the C-H bonds of the pentyloxy group.
Aromatic C=C stretching: A series of absorptions in the 1450-1600 cm⁻¹ region, characteristic of the naphthalene ring system.
C-O-C stretching: A strong, characteristic absorption band in the region of 1250-1050 cm⁻¹ for the aryl-alkyl ether linkage.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 2960-2850 |
| Aromatic C=C Stretch | 1600-1450 |
| C-O-C Asymmetric Stretch | 1270-1230 |
| C-O-C Symmetric Stretch | 1050-1020 |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the percentage composition of carbon and hydrogen in a purified sample of 1-pentyloxynaphthalene. The experimentally determined percentages are then compared with the calculated theoretical percentages for the proposed molecular formula, C₁₅H₁₈O. A close agreement between the found and calculated values provides strong evidence for the empirical and, in conjunction with mass spectrometry data, the molecular formula of the compound.
Table 4: Elemental Analysis Data for this compound (C₁₅H₁₈O)
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 84.07 | Value to be determined experimentally |
| Hydrogen (H) | 8.47 | Value to be determined experimentally |
By combining the insights from these powerful spectroscopic and analytical techniques, the chemical identity and structure of 1-pentyloxynaphthalene can be unequivocally established.
Theoretical and Computational Chemistry Studies of 1 Pentyloxy Naphthalene
Quantum Mechanical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For naphthalene (B1677914) and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are standard for optimizing molecular geometry and predicting various properties. However, specific DFT studies detailing the electronic and structural properties of 1-Pentyloxy-naphthalene are absent from the current body of scientific literature.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior, including its reactivity and optical properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability.
For the parent naphthalene molecule, the HOMO-LUMO gap has been extensively calculated and is reported to be around 4.75 eV. samipubco.comsamipubco.com Studies on substituted naphthalenes consistently show that the addition of functional groups, particularly those with oxygen, tends to reduce the HOMO-LUMO energy gap compared to the unsubstituted molecule. researchgate.net This is because the substituent group can introduce new energy levels or perturb the existing π-system of the naphthalene core. While it is expected that the pentyloxy group in this compound would similarly decrease the HOMO-LUMO gap, specific calculated values for this compound are not available.
Table 1: Representative HOMO-LUMO Gap Data for Naphthalene
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Naphthalene | DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 samipubco.com |
Note: This table presents data for the parent compound, naphthalene, as specific data for this compound is not available.
The flexible pentyloxy chain attached to the rigid naphthalene ring introduces conformational isomerism. A full conformational analysis would involve rotating the dihedral angles of the C-C and C-O bonds in the side chain to identify the lowest energy conformers. Such studies are critical for understanding the molecule's preferred shape and how it interacts with its environment. Computational methods like DFT are ideal for calculating the relative energies of different conformers. researchgate.net A potential energy surface scan can map out the energy landscape to locate stable and transition state geometries. However, no specific conformational analysis studies for this compound have been published.
Theoretical calculations are frequently used to predict vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra. researchgate.net By calculating the harmonic frequencies of the optimized molecular structure, a theoretical vibrational spectrum can be generated. These predicted spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed peaks. nih.gov Theoretical studies on naphthalene have successfully assigned its characteristic C-H and C-C vibrations. researchgate.net It is anticipated that the spectrum of this compound would show additional peaks corresponding to the C-O and C-H vibrations of the pentyloxy group. However, without specific computational studies, a theoretical spectrum for this compound cannot be presented.
Molecular Modeling and Simulation of Intermolecular Interactions
Molecular modeling and simulations, such as molecular dynamics, are used to study how molecules interact with each other in condensed phases. These interactions are vital for understanding properties like solubility, aggregation, and binding. Studies on naphthalene have explored its π-π stacking interactions in dimers and larger aggregates, as well as its interactions with solvents like carbon dioxide. nih.govnorthumbria.ac.uk For this compound, the aliphatic pentyloxy chain would introduce additional van der Waals interactions and could sterically influence the π-π stacking of the naphthalene cores. No molecular modeling studies focusing on the intermolecular interactions of this compound are currently available.
Elucidation of Reaction Mechanisms via Computational Approaches
Computational chemistry provides deep insights into chemical reactions by mapping the potential energy surface, identifying transition states, and calculating activation energies. This allows for the elucidation of reaction mechanisms at a molecular level. For instance, the mechanism of Diels-Alder reactions involving naphthalene has been explored computationally. chemrevlett.com For this compound, potential reactions could include electrophilic aromatic substitution on the naphthalene ring or reactions involving the ether linkage. A computational study would clarify the regioselectivity and kinetics of such reactions. To date, no such computational studies on the reaction mechanisms of this compound have been reported.
Theoretical Insights into Structure-Function Relationships in Material Science
The electronic and structural properties of naphthalene-based compounds make them interesting for applications in material science, such as organic electronics. Theoretical studies can establish relationships between molecular structure and material function, for example, by correlating the HOMO-LUMO gap with charge transport properties or molecular conformation with crystal packing. The introduction of an alkoxy chain like pentyloxy can influence solubility, film-forming properties, and molecular packing, which are all critical for device performance. While the potential for such applications exists, specific theoretical studies linking the structure of this compound to material functions have not been published.
Applications of 1 Pentyloxy Naphthalene in Advanced Materials Science
Liquid Crystalline Material Design and Synthesis
The design and synthesis of new liquid crystalline materials are driven by the need for compounds with specific mesomorphic properties for display technologies and other advanced applications. Naphthalene (B1677914) derivatives, including those with alkoxy side chains like 1-pentyloxy-naphthalene, are recognized as valuable building blocks for creating such materials.
The mesomorphic behavior of a compound, or its ability to exhibit liquid crystal phases, is intrinsically linked to its molecular structure. For calamitic (rod-shaped) liquid crystals, the presence of a rigid core, such as the naphthalene group in this compound, and a flexible terminal chain is a common design motif. Research into homologous series of naphthalene-based liquid crystals, such as naphthalene-2-yl-4-(alkoxy) benzoate (B1203000) and naphthalene-1-yl-4-(alkoxy) benzoate, has shown that these compounds can exhibit various liquid crystal phases (mesophases). researchgate.net While specific studies on the mesomorphic behavior of pure this compound are not extensively documented in the reviewed literature, the general principles of liquid crystal design suggest its potential to exhibit mesophases, likely of the nematic or smectic type, depending on temperature. The interaction between the aromatic naphthalene cores provides the necessary anisotropy for the formation of these ordered fluid phases.
The length of the alkoxy chain is a critical determinant of the properties of liquid crystalline materials. In homologous series of alkoxy-substituted naphthalene derivatives, systematic variations in chain length have been shown to significantly impact transition temperatures and the types of mesophases observed. researchgate.netsemanticscholar.org Generally, as the length of the alkoxy chain increases, there is a tendency for the melting point and the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) to vary in a predictable, often alternating or "odd-even" pattern. Longer chains tend to favor the formation of more ordered smectic phases over nematic phases due to increased van der Waals interactions and a greater tendency for micro-segregation of the aliphatic chains and aromatic cores.
For this compound, the five-carbon chain is of intermediate length. Based on trends observed in related series, it can be inferred that it would likely exhibit a different mesophase range and transition temperatures compared to its shorter- or longer-chain homologs. The table below illustrates a hypothetical trend in transition temperatures for a homologous series of 1-alkoxynaphthalenes, based on general observations in liquid crystal research.
| Alkoxy Chain Length (n) | Compound Name | Hypothetical Melting Point (°C) | Hypothetical Clearing Point (°C) |
| 3 | 1-Propoxy-naphthalene | 45 | 55 |
| 4 | 1-Butoxy-naphthalene | 42 | 60 |
| 5 | This compound | 50 | 65 |
| 6 | 1-Hexyloxy-naphthalene | 48 | 70 |
| 7 | 1-Heptyloxy-naphthalene | 55 | 75 |
| Note: This data is illustrative and based on general trends in homologous series of liquid crystals. Specific experimental data for this compound was not available in the reviewed literature. |
Organic Electronic Materials
The photophysical properties of the naphthalene core, such as its inherent fluorescence and charge transport capabilities, make its derivatives attractive candidates for use in organic electronic devices. The pentyloxy chain in this compound can enhance solubility and processability, which are crucial for the fabrication of thin-film devices.
Naphthalene derivatives are widely investigated for their potential in organic light-emitting diodes (OLEDs), particularly as blue-emitting materials or as host materials for phosphorescent emitters. The rigid and planar structure of the naphthalene ring provides a high fluorescence quantum yield. While specific research on the application of this compound in OLEDs is not prominent in the literature, its fundamental structure suggests it could be a component in the design of new emissive or charge-transporting materials. The alkoxy group can influence the electronic properties of the naphthalene core through inductive effects and can also affect the solid-state packing of the molecules, which in turn impacts charge mobility and device efficiency.
In the field of organic photovoltaics (OPVs), there is a continuous search for new donor and acceptor materials that can efficiently absorb sunlight and convert it into electrical energy. Naphthalene-based compounds are explored for these applications due to their tunable electronic properties and good charge transport characteristics. The role of this compound in this context would likely be as a building block for larger, more complex donor polymers or small molecules. The pentyloxy chain would serve to improve solubility in organic solvents, facilitating the solution-based processing techniques commonly used for OPV fabrication. The electronic properties of the naphthalene core could be further modified through the attachment of other functional groups to optimize the energy levels for efficient charge separation at the donor-acceptor interface.
Degradation Mechanisms of 1 Pentyloxy Naphthalene
Chemical Degradation Pathways
Chemical degradation can occur through the influence of environmental factors such as oxidizing agents, light, and water.
The oxidative degradation of 1-Pentyloxy-naphthalene is likely to proceed via two primary routes: attack on the aromatic naphthalene (B1677914) ring or oxidation of the aliphatic pentyloxy side chain.
Ring Oxidation: In analogy with naphthalene, the aromatic rings can be attacked by strong oxidizing agents like hydroxyl radicals (•OH). This can lead to the formation of various hydroxylated and quinone derivatives. For instance, the reaction with peroxymonosulfate, activated by catalysts, is known to degrade naphthalene effectively through the generation of reactive oxygen species andy-baker.org.
Side-Chain Oxidation: Studies on the degradation of aralkyl ethers by organisms like Rhodococcus have shown that oxidation often occurs at the α-carbon of the alkyl group (the carbon atom directly attached to the ether oxygen) asm.org. This process would form an unstable hemiacetal intermediate, which would then spontaneously decompose into 1-naphthol (B170400) and pentanal. The pentanal would likely be further oxidized to pentanoic acid.
Table 1: Proposed Intermediates in Oxidative Degradation
| Pathway | Key Intermediate(s) | Precursor |
| Ring Oxidation | Hydroxylated 1-pentyloxy-naphthalenes, Pentyloxy-naphthoquinones | This compound |
| Side-Chain Oxidation | 1-(1-Hydroxypentyloxy)naphthalene (Hemiacetal) | This compound |
| Side-Chain Products | 1-Naphthol, Pentanal, Pentanoic Acid | 1-(1-Hydroxypentyloxy)naphthalene |
Photodegradation is a significant environmental weathering process for aromatic compounds nih.gov. For this compound, the primary photolytic event is expected to be the cleavage of the C-O ether bond.
Upon absorption of UV radiation, the molecule can enter an excited state, leading to homolytic cleavage of the ether bond to produce a 1-naphthoxy radical and a pentyl radical. These highly reactive radical species would then undergo further reactions with oxygen and other molecules. The 1-naphthoxy radical would likely abstract a hydrogen atom from the surrounding medium to form 1-naphthol, a common photodegradation product of other naphthalene derivatives nih.govresearchgate.net. The pentyl radical can lead to a variety of smaller, oxygenated aliphatic compounds.
Ethers are generally stable but can be cleaved under acidic conditions acs.org. The hydrolytic cleavage of the aryl-alkyl ether bond in this compound is a plausible degradation pathway in acidic aqueous environments. The reaction is initiated by the protonation of the ether oxygen, making the adjacent pentyl group's carbon atom more electrophilic.
The subsequent step can proceed via two mechanisms:
SN2 Mechanism: A water molecule performs a nucleophilic attack on the α-carbon of the pentyl group, displacing 1-naphthol as the leaving group.
SN1 Mechanism: If conditions favor the formation of a secondary carbocation, the protonated ether could dissociate to form 1-naphthol and a pentyl carbocation, which would then be rapidly captured by water to form pentanol.
In either case, the primary products of hydrolytic cleavage are 1-naphthol and 1-pentanol. The kinetics of this reaction would be dependent on factors such as pH and temperature nih.gov.
Enzymatic Degradation Studies
While specific enzymatic studies on this compound are not documented, the metabolism of naphthalene and other xenobiotics by microorganisms and higher organisms provides strong indications of the likely enzymatic pathways involved.
Enzymatic degradation could be initiated by attacking either the naphthalene ring or the ether linkage.
O-Dealkylation via Monooxygenases: Cytochrome P450 (CYP) enzymes are well-known for metabolizing a vast range of xenobiotics researchgate.netyoutube.com. A primary mechanism for ether cleavage is O-dealkylation. In this pathway, a CYP monooxygenase would hydroxylate the α-carbon of the pentyloxy group. This reaction forms the same unstable hemiacetal intermediate seen in chemical side-chain oxidation, which then decomposes to yield 1-naphthol and pentanal . Human CYP1A2 and CYP3A4 are known to be effective in metabolizing naphthalene to 1-naphthol nih.govresearchgate.net.
Ring Dioxygenation: Many bacteria degrade aromatic hydrocarbons using ring-hydroxylating dioxygenases frontiersin.org. By analogy with the well-studied naphthalene degradation pathway, an enzyme like naphthalene dioxygenase (NDO) could attack the aromatic nucleus of this compound. This would result in the formation of a cis-dihydrodiol derivative, specifically cis-1,2-dihydroxy-1,2-dihydro-pentyloxynaphthalene . This intermediate would then be further processed by dehydrogenases and ring-cleavage enzymes, following the classical naphthalene degradation pathway nih.gov.
Table 2: Potential Metabolic Intermediates of this compound
| Metabolic Pathway | Key Intermediate | Resulting Products |
| O-Dealkylation | 1-(1-Hydroxypentyloxy)naphthalene | 1-Naphthol, Pentanal |
| Ring Dioxygenation | cis-1,2-Dihydroxy-1,2-dihydro-pentyloxynaphthalene | Further ring-cleavage products |
The enzymes responsible for the degradation of this compound would likely belong to broad classes of enzymes known to metabolize aromatic compounds and ethers.
Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is a strong candidate for initiating the degradation of this compound in mammals and some microorganisms frontiersin.org. Their established role in the O-dealkylation of ethers makes them prime candidates for cleaving the pentyloxy group to produce 1-naphthol researchgate.net.
Naphthalene Dioxygenase (NDO) and other Ring-Hydroxylating Dioxygenases: These multi-component enzyme systems are crucial in the bacterial degradation of polycyclic aromatic hydrocarbons (PAHs) frontiersin.org. While NDOs have specific substrate preferences, some have been shown to act on substituted naphthalenes unc.edu. An NDO-like enzyme could catalyze the initial attack on the naphthalene ring of this compound.
Table 3: Potential Degradative Enzymes and Their Roles
| Enzyme Class | Proposed Role | Initial Product |
| Cytochrome P450 Monooxygenases | O-Dealkylation of the pentyloxy group | 1-Naphthol + Pentanal |
| Ring-Hydroxylating Dioxygenases | Dihydroxylation of the naphthalene ring | cis-Dihydrodiol of this compound |
Future Research Directions and Unexplored Avenues for 1 Pentyloxy Naphthalene
The compound 1-pentyloxy-naphthalene, while a structurally simple aromatic ether, holds significant untapped potential for advancements in materials science and chemical synthesis. Its unique combination of a planar, π-rich naphthalene (B1677914) core and a flexible, hydrophobic pentyloxy chain makes it an intriguing candidate for a variety of advanced applications. Future research is poised to explore its capabilities in sustainable synthesis, complex molecular architectures, novel hybrid materials, and advanced process analytics.
Q & A
Q. What statistical methods are optimal for meta-analysis of this compound toxicity data?
- Methodological Answer :
- Fixed/Random Effects Models : Address between-study heterogeneity (e.g., I² statistic).
- Sensitivity Analysis : Exclude outlier studies and re-evaluate pooled effect sizes.
- Publication Bias : Assess via funnel plots or Egger’s regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
